molecular formula C4H2ClF3N2 B3021963 5-chloro-3-(trifluoromethyl)-1H-pyrazole CAS No. 131797-35-8

5-chloro-3-(trifluoromethyl)-1H-pyrazole

Cat. No. B3021963
CAS RN: 131797-35-8
M. Wt: 170.52 g/mol
InChI Key: MOIFODGGQARBFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trifluoromethylpyridines (TFMP) and its derivatives are widely used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .


Synthesis Analysis

The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives have been extensively studied . The trifluoromethyl group is strongly electron-withdrawing, which is a key characteristic during compound development .


Molecular Structure Analysis

The molecular structure of trifluoromethylpyridines is characterized by the presence of a trifluoromethyl group, which is strongly electron-withdrawing .


Chemical Reactions Analysis

The unique properties of the trifluoromethyl group, such as its strong electron-withdrawing nature, play a significant role in the chemical reactions of trifluoromethylpyridines .


Physical And Chemical Properties Analysis

The trifluoromethyl group has unique properties, such as a strong electron-withdrawing nature, which significantly influence the physical and chemical properties of trifluoromethylpyridines .

Future Directions

It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

3-chloro-5-(trifluoromethyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClF3N2/c5-3-1-2(9-10-3)4(6,7)8/h1H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIFODGGQARBFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50629962
Record name 3-Chloro-5-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1003320-19-1
Record name 3-Chloro-5-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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